molecular formula C14H19N5O2S B5009115 1-[2-(diethylamino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide

1-[2-(diethylamino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide

Cat. No.: B5009115
M. Wt: 321.40 g/mol
InChI Key: JJCGLQRKZXGJIP-UHFFFAOYSA-N
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Description

1-[2-(diethylamino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

IUPAC Name

1-[2-(diethylamino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c1-3-18(4-2)13(20)10-19-9-12(16-17-19)14(21)15-8-11-6-5-7-22-11/h5-7,9H,3-4,8,10H2,1-2H3,(H,15,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCGLQRKZXGJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(N=N1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(diethylamino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an azide and an alkyne.

    Introduction of the diethylamino group: This step involves the reaction of the triazole intermediate with diethylamine under controlled conditions.

    Attachment of the thiophen-2-ylmethyl group: This can be done through a nucleophilic substitution reaction using a suitable thiophene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-(diethylamino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-[2-(diethylamino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential therapeutic effects.

    Pharmaceuticals: It may serve as an active pharmaceutical ingredient (API) or as a precursor for the synthesis of other APIs.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[2-(diethylamino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar structural features.

    Thiophene derivatives: Compounds containing the thiophene ring, which may have similar chemical properties.

    Diethylamino derivatives: Compounds containing the diethylamino group, which may exhibit similar reactivity.

Uniqueness

1-[2-(diethylamino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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